Eaton reagent

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

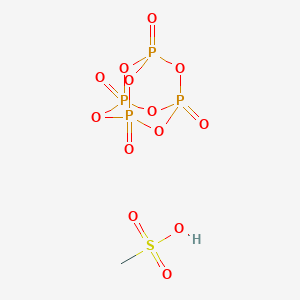

2,4,6,8,9,10-hexaoxa-1λ5,3λ5,5λ5,7λ5-tetraphosphatricyclo[3.3.1.13,7]decane 1,3,5,7-tetraoxide;methanesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O3S.O10P4/c1-5(2,3)4;1-11-5-12(2)8-13(3,6-11)10-14(4,7-11)9-12/h1H3,(H,2,3,4); | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHQZXHMRBXBPEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4O13P4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Eaton's Reagent: A Comprehensive Technical Guide for Scientific Professionals

An in-depth exploration of the physical, chemical, and reactive properties of Eaton's Reagent, tailored for researchers, scientists, and professionals in drug development.

Introduction

Eaton's reagent, a solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H), is a powerful and versatile superacid catalyst and dehydrating agent in organic synthesis.[1][2] Developed by Philip E. Eaton, it serves as a highly effective and less viscous alternative to polyphosphoric acid (PPA) for a wide range of acid-mediated transformations.[1][3] Its advantages include enhanced reactivity, milder reaction conditions, and improved yields in various reactions, making it a valuable tool in the synthesis of heterocyclic compounds, pharmaceuticals, and advanced materials.[2][4] This guide provides a detailed overview of its core properties, experimental protocols for its application, and mechanistic insights into its reactivity.

Physical and Chemical Properties

Eaton's reagent is typically a colorless to light yellow liquid, highly soluble in polar solvents due to its acidic nature.[1] Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of Eaton's Reagent

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [1] |

| Composition | Solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H) | [1][2] |

| Typical Concentration | 7.5 - 10 wt% P₂O₅ | [3][5][6] |

| Density | ~1.5 g/mL at 25 °C | [7] |

| Boiling Point | 122 °C at 1 mmHg | [7] |

| Refractive Index | n20/D 1.435 | |

| Solubility | Highly soluble in polar solvents; hydrolyzes in water | [1][3] |

Table 2: Chemical Identifiers and Molecular Data

| Identifier | Value | Source(s) |

| CAS Number | 39394-84-8 | [1][8][9] |

| Molecular Formula | CH₄O₈P₂S | [1][7][8][10][11] |

| Molecular Weight | 238.05 g/mol | [1][8][10] |

| InChI Key | JHNLZOVBAQWGQU-UHFFFAOYSA-N | [8][10][11] |

| Canonical SMILES | CS(=O)(=O)O.O=P(=O)OP(=O)=O | [1][10][11] |

Preparation and Handling

Preparation Protocol

The preparation of Eaton's reagent is a straightforward but exothermic process that requires careful handling.

Materials:

-

Phosphorus pentoxide (P₂O₅)

-

Methanesulfonic acid (CH₃SO₃H)

-

Flask equipped with a magnetic stirrer

-

Ice bath for cooling

Procedure:

-

Place methanesulfonic acid in the reaction flask.

-

Slowly and portion-wise, add phosphorus pentoxide to the methanesulfonic acid while stirring.[8]

-

Monitor the temperature and use an ice bath to control the exotherm, maintaining the temperature below 25 °C.[5]

-

After the addition is complete, continue stirring the solution at ambient temperature for several hours (e.g., 18 hours) to ensure complete dissolution.[5]

-

Store the freshly prepared reagent in airtight containers under a nitrogen atmosphere.[5]

A typical laboratory preparation involves adding 12 g of P₂O₅ to 100 mL of methanesulfonic acid to yield a 7.5 wt% solution.[5] Commercially available Eaton's reagent is often found at a concentration of 7.7 wt% P₂O₅.[5]

Safety and Handling

Eaton's reagent is a corrosive and hazardous substance that requires careful handling in a well-ventilated fume hood.[6]

Hazard Summary:

-

Harmful if swallowed or in contact with skin. [12]

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, eye protection (goggles), and face protection.[9]

-

Use a dust mask (type N95 or equivalent) if aerosols are generated.[9]

Handling and Storage:

-

Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

-

Store locked up.[6]

-

Keep away from incompatible materials such as strong oxidizing agents, bases, water, metals, and alcohols.[6][12]

Chemical Reactivity and Mechanistic Pathways

Eaton's reagent functions as a potent Lewis acid and a strong dehydrating agent, facilitating a variety of organic transformations.[1] Its reactivity stems from the combination of the superacidic nature of methanesulfonic acid and the dehydrating power of phosphorus pentoxide.

General Reaction Mechanism

The general mechanism involves the activation of electrophilic centers in the substrate by the acidic medium, followed by nucleophilic attack. The phosphorus pentoxide component then facilitates the removal of water, driving the reaction to completion.

Caption: General mechanism of Eaton's reagent-catalyzed reactions.

Key Applications and Experimental Protocols

Eaton's reagent is employed in a diverse array of organic reactions, including:

-

Friedel-Crafts acylations and alkylations[1]

-

Cyclodehydration reactions[2]

-

Bischler-Napieralski reaction[8]

-

Beckmann rearrangement[2]

-

Synthesis of heterocyclic compounds such as xanthones, chalcones, quinolones, and benzazepinones.[1][8]

This protocol, adapted from a literature procedure, illustrates a typical application of Eaton's reagent in a cyclization reaction.[5]

Materials:

-

2-(4-Chlorophenyl)-N-methylacetamide

-

Eaton's reagent

-

Paraformaldehyde

-

Three-necked round-bottomed flask with a magnetic stir bar, temperature probe, addition funnel, and reflux condenser with a nitrogen inlet.

Procedure:

-

Flush the apparatus with nitrogen for at least 15 minutes.

-

Charge the flask with 50 mL of Eaton's reagent.

-

Add 10.0 g (54.5 mmol) of 2-(4-chlorophenyl)-N-methylacetamide in portions, allowing the temperature to rise from 23 °C to 29 °C.

-

Heat the resulting solution to 80 °C.

-

In a separate beaker, dissolve 2.45 g (81.7 mmol) of paraformaldehyde in 20 mL of Eaton's reagent at 50 °C.

-

Add the paraformaldehyde solution to the reaction mixture via the addition funnel over 30 minutes, maintaining the internal temperature at 80 °C.

-

Stir the reaction mixture at 80 °C for 18 hours.

-

Cool the mixture to ambient temperature and quench by slowly adding it to 300 g of ice with stirring.

-

Adjust the pH of the resulting suspension to 8 with a 50 wt% aqueous sodium hydroxide solution while maintaining the temperature below 30 °C with an ice bath.

-

Stir the suspension for 30 minutes and collect the solid product by filtration.

-

Wash the solid with water and dry under vacuum to yield the desired product.

References

- 1. Buy Eaton's Reagent (EVT-354210) | 39394-84-8 [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. Eaton's reagent - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. fishersci.com [fishersci.com]

- 7. EATON'S REAGENT | CAS#:39394-84-8 | Chemsrc [chemsrc.com]

- 8. Eaton's Reagent | 39394-84-8 | Benchchem [benchchem.com]

- 9. Eaton s Reagent 39394-84-8 [sigmaaldrich.com]

- 10. Methanesulfonic acid--3-oxo-1lambda~5~,3lambda~5~-diphosphoxane-1,1,3-trione (1/1) | CH4O8P2S | CID 16149098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Eaton-Reagenz, Thermo Scientific Chemicals 500 ml | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 12. fishersci.com [fishersci.com]

Eaton's Reagent: A Comprehensive Technical Guide to its Discovery, History, and Application in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eaton's reagent, a solution of phosphorus pentoxide in methanesulfonic acid, has established itself as a powerful and versatile tool in organic synthesis since its introduction in 1973. Developed by Philip E. Eaton and his colleagues, it was designed as a superior alternative to polyphosphoric acid (PPA), offering significantly lower viscosity and consequently greater ease of handling, along with a consistently anhydrous reaction medium.[1][2] This guide provides an in-depth overview of the historical context of Eaton's reagent, its preparation, and its mechanistic action. It further details specific experimental protocols and presents quantitative data on its application in key synthetic transformations, particularly in the synthesis of heterocyclic compounds.

Discovery and History

In 1973, Philip E. Eaton, along with his coworkers G. R. Carlson and J. T. Lee, published a seminal paper in the Journal of Organic Chemistry detailing a new reagent for acid-mediated organic transformations.[3][4][5][[“]] This reagent, a solution of approximately 7.5-10% phosphorus pentoxide (P₂O₅) by weight in methanesulfonic acid (CH₃SO₃H), became known as Eaton's reagent.

The primary motivation for its development was to overcome the practical limitations of polyphosphoric acid (PPA).[1][2] While an effective dehydrating agent for promoting reactions like intramolecular acylations, PPA is highly viscous, making it difficult to stir and handle, especially on a larger scale. Eaton's reagent, in contrast, is a mobile liquid, which simplifies experimental setup and workup procedures.[1][2] Furthermore, the phosphorus pentoxide component acts as a potent water scavenger, ensuring the reaction medium remains anhydrous, which is crucial for many acid-catalyzed reactions.

Chemical Properties and Mechanism of Action

Eaton's reagent functions as a potent dehydrating agent and a strong Brønsted-Lewis acid. The methanesulfonic acid provides a strongly acidic environment, while the phosphorus pentoxide forms a complex equilibrium of polyphosphoric acids and mixed anhydrides that are the active species in many reactions.[1]

A primary application of Eaton's reagent is in Friedel-Crafts acylation and related cyclization reactions.[1][2][7] The mechanism involves the activation of a carboxylic acid by the reagent to form a highly electrophilic acylium ion. This intermediate is then susceptible to attack by an electron-rich aromatic ring, leading to the formation of a new carbon-carbon bond.[1][8][9][10]

Experimental Protocols

Preparation of Eaton's Reagent (7.5 wt %)

This protocol is adapted from a procedure published in Organic Syntheses.[11]

Materials:

-

Phosphorus pentoxide (P₂O₅)

-

Methanesulfonic acid (MsOH)

Procedure:

-

Place methanesulfonic acid (100 mL) in a flask equipped with a mechanical stirrer and a means to control the temperature (e.g., an ice bath).

-

Slowly add phosphorus pentoxide (12 g) in portions to the stirred methanesulfonic acid. The rate of addition should be controlled to maintain the internal temperature below 25 °C, as the dissolution is exothermic.[11]

-

After the addition is complete, continue stirring the mixture at ambient temperature for 18 hours, or until all the P₂O₅ has dissolved, to yield a clear or slightly yellow, mobile liquid.[11]

-

Store the freshly prepared reagent in an airtight container under a nitrogen atmosphere to prevent moisture absorption.[11] For optimal results, freshly prepared Eaton's reagent is recommended.[11]

Representative Reaction: Synthesis of 6-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one

This protocol demonstrates a Pictet-Spengler-type cyclization mediated by Eaton's reagent.[11]

Materials:

-

2-(4-Chlorophenyl)-N-methylacetamide

-

Paraformaldehyde

-

Eaton's reagent (prepared as above)

-

Water

-

Isopropyl acetate (IPAc)

-

19M Sodium hydroxide (NaOH) solution

Procedure:

-

In a flask flushed with nitrogen, add Eaton's reagent (50 mL).

-

Add 2-(4-chlorophenyl)-N-methylacetamide (10.0 g, 54.5 mmol) in portions. An exotherm from 23 °C to 29 °C may be observed.[11]

-

Add paraformaldehyde (1.98 g, 65.3 mmol, 1.2 equiv).

-

Heat the reaction mixture to 80 °C for 2 hours. The reaction progress can be monitored by HPLC to confirm the consumption of the starting material.[11]

-

Cool the mixture to 5 °C using an ice bath.

-

Slowly quench the reaction by adding water (50 mL) over 30 minutes, ensuring the internal temperature remains below 25 °C. This quenching is exothermic.[11]

-

Add isopropyl acetate (50 mL) and cool the mixture to 5 °C.

-

Adjust the pH of the mixture to 8.0-8.5 by the slow addition of 19M NaOH solution, again maintaining the temperature below 25 °C. This neutralization is also exothermic.[11]

-

Filter the resulting solid precipitate using a Büchner funnel and wash the filter cake with isopropyl acetate (10 mL).

-

The product can be further purified by standard techniques such as recrystallization.

Data Presentation: Applications in Heterocycle Synthesis

Eaton's reagent is particularly effective for the synthesis of various heterocyclic systems. The following tables summarize quantitative data for the synthesis of xanthones and quinolones, demonstrating the reagent's utility.

Synthesis of Xanthone Derivatives

Eaton's reagent facilitates the condensation of salicylic acids with electron-rich phenols to produce xanthones.[1][2][7][12][13] The reaction is generally less effective with electron-poor phenols.[13]

| Salicylic Acid Derivative | Phenol Partner | Reaction Conditions | Product | Yield (%) |

| Salicylic Acid | Phloroglucinol | 80 °C, 1.5 h | 1,3-Dihydroxyxanthone | 67 |

| 5-Nitrosalicylic Acid | Phloroglucinol | 80 °C, 1.5 h | 1,3-Dihydroxy-7-nitroxanthone | 32 |

| 5-Bromosalicylic Acid | Phloroglucinol | 80 °C, 1.5 h | 7-Bromo-1,3-dihydroxyxanthone | 17 |

| Salicylic Acid | 1,3,5-Trimethoxybenzene | 80 °C, 1.5 h | 1,3-Dimethoxyxanthone | 91 |

| 3-Hydroxy-2-naphthoic acid | 1,3,5-Trimethoxybenzene | 80 °C, 1.5 h | 1,3-Dimethoxy-benzoxanthone | 82 |

Data sourced from references[12][14].

Synthesis of 4-Quinolone Derivatives

The intramolecular cyclization of β-anilinoacrylic acid derivatives to 4-quinolones proceeds in high yield under milder conditions than traditional thermal methods.[1][15]

| Starting Material | Reaction Conditions | Product | Yield (%) |

| N-(2-methoxycarbonyl-5-methoxyphenyl)amino-acrylic acid methyl ester | 50 °C, 1 h | 1,4-Dihydro-6,8-dimethoxy-4-oxo-2-quinolone carboxylic acid, methyl ester | 94 |

| 2-Aminoarylketone + Butan-2,3-dione | 90 °C, 1 h | 2-Acetyl-3-methylquinoline | 96 |

| 2-Amino-5-chlorophenyl phenyl ketone + Butan-2,3-dione | 90 °C, 1 h | 2-Acetyl-6-chloro-4-phenyl-3-methylquinoline | 95 |

| 2-Amino-5-bromophenyl-2'-fluorophenyl ketone + Butan-2,3-dione | 90 °C, 1 h | 2-Acetyl-6-bromo-4-(2-fluorophenyl)-3-methylquinoline | 91 |

| 2-Amino-4-fluorophenyl phenyl ketone + Butan-2,3-dione | 90 °C, 1 h | 2-Acetyl-7-fluoro-4-phenyl-3-methylquinoline | 93 |

Data sourced from references[1][16].

Conclusion

Since its discovery, Eaton's reagent has become an indispensable tool in organic synthesis. Its primary advantages over traditional reagents like polyphosphoric acid—namely its low viscosity, ease of handling, and anhydrous nature—have led to its widespread adoption. It has proven particularly valuable in Friedel-Crafts acylations and the synthesis of a diverse array of heterocyclic compounds, which are often core structures in pharmaceuticals and advanced materials. The high yields and mild reaction conditions achievable with Eaton's reagent underscore its significance and continued relevance in modern organic chemistry.

References

- 1. Eaton's Reagent | 39394-84-8 | Benchchem [benchchem.com]

- 2. Buy Eaton's Reagent (EVT-354210) | 39394-84-8 [evitachem.com]

- 3. Eaton's reagent - Wikipedia [en.wikipedia.org]

- 4. P. Eaton, G. R. Carlson and J. T Lee, “Phosphorus Pentoxide-Methane Sulfonic Acid. Convenient Alternative to Polyphosphoric Acid,” Journal of Organic Chemistry, Vol. 38, No. 23, 1973, pp. 4071-4073. doi10.1021/jo00987a028 - References - Scientific Research Publishing [scirp.org]

- 5. Eaton's reagent [wikipedia.nucleos.com]

- 6. consensus.app [consensus.app]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Scope and limitations of the preparation of xanthones using Eaton’s reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. "Scope and limitations of the preparation of xanthones using Eaton’s re" by JOHANN BOSSON [journals.tubitak.gov.tr]

- 14. researchgate.net [researchgate.net]

- 15. A mild and efficient synthesis of 4-quinolones and quinolone heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Eaton's Reagent: A Comprehensive Technical Guide for Catalysis and Condensation in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eaton's reagent, a solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H), has emerged as a powerful and versatile tool in modern organic synthesis.[1] Its efficacy as both a catalyst and a condensing agent stems from its strong Lewis acidity and potent dehydrating properties. This technical guide provides an in-depth overview of Eaton's reagent, encompassing its mechanism of action, diverse applications, and detailed experimental protocols for key transformations. Quantitative data from various synthetic applications are summarized, and reaction pathways are visualized to offer a comprehensive resource for researchers in drug development and synthetic chemistry.

Introduction

Developed as a less viscous and more manageable alternative to polyphosphoric acid (PPA), Eaton's reagent offers significant advantages in a range of chemical transformations. Typically prepared as a 7.5-10% (w/w) solution of P₂O₅ in methanesulfonic acid, it facilitates reactions under milder conditions and often provides higher yields compared to traditional reagents.[2][3] Its utility is particularly pronounced in Friedel-Crafts acylations, intramolecular cyclizations, and the synthesis of diverse heterocyclic scaffolds crucial for pharmaceutical development.

Mechanism of Action

The primary role of Eaton's reagent in many reactions is the generation of a highly electrophilic acylium ion from a carboxylic acid. The phosphorus pentoxide acts as a powerful dehydrating agent, while the methanesulfonic acid provides a strongly acidic medium, facilitating the formation of this key reactive intermediate.

Caption: Formation of the electrophilic acylium ion.

Applications in Organic Synthesis

Eaton's reagent is a versatile catalyst and condensing agent for a wide array of organic transformations. Key applications include:

-

Friedel-Crafts Acylation: The generation of acylium ions makes Eaton's reagent an excellent catalyst for both intermolecular and intramolecular Friedel-Crafts acylations, leading to the synthesis of aromatic ketones.[1][4]

-

Synthesis of Heterocycles: It is extensively used in the synthesis of various heterocyclic compounds, such as quinolones, xanthones, and benzazepinones.[5][6][7]

-

Cyclodehydration Reactions: As a potent dehydrating agent, it promotes the intramolecular cyclization of amides and carboxylic acids to form cyclic structures.

-

Claisen-Schmidt Condensation: Eaton's reagent efficiently catalyzes the condensation of aryl aldehydes with ketones to produce chalcones.[8]

-

Beckmann Rearrangement: It can be employed as a catalyst for the rearrangement of oximes to amides.[9]

Quantitative Data Presentation

The efficacy of Eaton's reagent is demonstrated by the high yields achieved in various synthetic procedures.

Table 1: Synthesis of 4-Quinolones

| Entry | Cyclization Reagent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Eaton's Reagent | 100 | 4.5 | 26 |

| 2 | Eaton's Reagent | 130 | 4.5 | 70 |

| 3 | Diphenyl Ether | 110 | 0.75 | 62 |

| 4 | Diphenyl Ether | 130 | 0.75 | 86 |

| 5 | PPA | 110 | 9 | 67 |

| Data sourced from a study on the synthesis of functionalized quinolones.[6] |

Table 2: Synthesis of 3-Benzazepinones

| Substituent on Phenylacetamide | Yield (%) |

| 4-H | 91 |

| 4-Cl | 92 |

| 4-F | 90 |

| 4-NO₂ | 93 |

| 2,4-di-Cl | 90 |

| Data from the alacritous synthesis of 3-benzazepinones. |

Experimental Protocols

General Procedure for the Synthesis of 3-Benzazepinones

To a solution of substituted phenylacetamide (0.39 mmol) in a reaction vessel, Eaton's reagent (1.5 mmol) is added.[10] The mixture is stirred at room temperature for approximately 10-15 minutes. Upon completion of the reaction, the mixture is carefully added to a cold, saturated solution of sodium bicarbonate. The precipitated product is then collected.[10]

Representative Procedure for Xanthone Synthesis

In a Schlenk tube under an argon atmosphere, salicylic acid (1.5 equiv) and 1,3,5-trimethoxybenzene (1.0 equiv) are combined.[6] Eaton's reagent (10 mL) is added, and the sealed tube is stirred at 80 °C for 1.5 hours. After cooling to room temperature, the reaction mixture is poured into ice, resulting in a slurry that is stirred vigorously for 20 minutes before product isolation.[6]

Synthesis of 4-Quinolones via Cycloacylation

Aniline derivatives are subjected to cycloacylation in the presence of Eaton's reagent.[5] This methodology is applicable to a wide variety of functionalized anilines and generally requires milder conditions than traditional methods.[5][7] The reaction is characterized by relatively low reaction temperatures and straightforward product isolation.[5]

Preparation of Tetrahydroisoquinoline-3-ones

A three-necked, 500-mL round-bottomed flask is equipped with a magnetic stir bar, a temperature probe, an addition funnel, and a reflux condenser with a nitrogen inlet.[2] The apparatus is flushed with nitrogen and charged with 50 mL of Eaton's reagent. 2-(4-Chlorophenyl)-N-methylacetamide (10.0 g, 54.5 mmol) is added in portions. Paraformaldehyde (1.98 g, 65.3 mmol) is then added, and the mixture is heated at 80 °C for 2 hours.[2] The reaction mixture is then cooled, and water is added cautiously. The pH is adjusted to 8-8.5 with 19M NaOH solution, and the product is extracted with isopropyl acetate.[2]

Signaling Pathways and Experimental Workflows

Friedel-Crafts Acylation Mechanism

Caption: Mechanism of Friedel-Crafts acylation.

Beckmann Rearrangement Mechanism

Caption: Mechanism of the Beckmann rearrangement.

Experimental Workflow for Synthesis and Purification

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. EAS-Acylation | OpenOChem Learn [learn.openochem.org]

- 5. A mild and efficient synthesis of 4-quinolones and quinolone heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Three-Component One-Pot Approach to Highly Efficient and Sustainable Synthesis of the Functionalized Quinolones via Linear/Branched Domino Protocols, Key Synthetic Methods for the Floxacin of Quinolone Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Revisit: Eaton’s Reagent Catalyzed Synthesis of Mono and Bis-Chalcone Derivatives | Semantic Scholar [semanticscholar.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]

Eaton's Reagent: A Superior Alternative to Polyphosphoric Acid for Advanced Organic Synthesis

For Immediate Release

In the landscape of synthetic organic chemistry, the quest for efficient, safe, and high-yielding reagents is paramount. For decades, polyphosphoric acid (PPA) has been a staple for various acid-catalyzed reactions, particularly cyclizations and acylations. However, its high viscosity, requirement for high reaction temperatures, and often challenging work-ups have prompted the search for superior alternatives. Eaton's reagent, a solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H), has emerged as a powerful and versatile substitute, offering significant advantages for researchers, scientists, and drug development professionals.[1] This technical guide provides an in-depth analysis of the key advantages of Eaton's reagent over PPA, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Enhanced Handling and Milder Reaction Conditions

One of the most significant practical advantages of Eaton's reagent is its considerably lower viscosity compared to PPA.[1][2] PPA is a highly viscous, often glassy solid at room temperature, making it difficult to handle, measure, and stir, especially on a large scale.[3][4][5] This high viscosity can lead to poor mixing and localized overheating, resulting in side reactions and lower product yields.[1] Eaton's reagent, in contrast, is a mobile liquid, facilitating homogenous reaction mixtures and simplifying handling and work-up procedures.[1][6]

Furthermore, reactions employing Eaton's reagent can often be conducted under significantly milder temperature conditions.[7][8] While PPA frequently requires temperatures exceeding 100°C, and sometimes as high as 200°C, many transformations with Eaton's reagent proceed efficiently at temperatures ranging from 25°C to 80°C.[1][3][9] This not only reduces energy consumption but also allows for the synthesis of thermally sensitive molecules that might decompose at the high temperatures required for PPA-mediated reactions.

Superior Reactivity and Increased Yields

Eaton's reagent often demonstrates higher reactivity, leading to improved yields and shorter reaction times compared to PPA.[7][8] This enhanced reactivity is attributed to the strong acidic and dehydrating properties of the P₂O₅/CH₃SO₃H mixture, which efficiently generates the reactive electrophilic species, such as acylium ions, necessary for many organic transformations.[1][2]

The advantages in terms of yield are particularly evident in the synthesis of heterocyclic compounds, which are crucial scaffolds in many pharmaceutical agents.[2][7] For instance, in the synthesis of certain quinolones, an important class of antibiotics, Eaton's reagent has been reported to provide yields of up to 85%, compared to 70-75% with PPA.[1]

Comparative Data: Eaton's Reagent vs. PPA

| Reaction Type | Substrate | Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Quinolone Synthesis | Aniline Derivatives | Eaton's Reagent | 25-80 | - | 85 | [1] |

| PPA | >100 | - | 70-75 | [1] | ||

| Polybenzimidazole Synthesis | Aromatic Dicarboxylic Acids & Tetraamines | Eaton's Reagent | ~140 | - | - | [2][9] |

| PPA | ≥200 | 10 | - | [2][9] | ||

| Tetrahydroisoquinoline-3-one Synthesis | Phenyl Acetamide Derivatives | Eaton's Reagent | 80 | 2 | Excellent | [6] |

| PPA | 160 | - | - | [6] |

Mechanistic Framework: The Action of Eaton's Reagent

Eaton's reagent functions as a potent Lewis acid and dehydrating agent.[1] The phosphorus pentoxide component actively removes water, driving equilibrium-limited reactions, such as cyclodehydrations, to completion.[2] The methanesulfonic acid provides a strongly acidic medium that protonates substrates and facilitates the formation of key reactive intermediates.[2]

In Friedel-Crafts acylation reactions, for example, Eaton's reagent promotes the formation of a highly electrophilic acylium ion from a carboxylic acid. This intermediate then readily reacts with an aromatic ring to form a new carbon-carbon bond.

Figure 1: General mechanism of Eaton's reagent-mediated Friedel-Crafts acylation.

Experimental Protocols

Preparation of Eaton's Reagent (7.7 wt % P₂O₅ in CH₃SO₃H)

Materials:

-

Phosphorus pentoxide (P₂O₅)

-

Methanesulfonic acid (CH₃SO₃H)

Procedure:

-

In a fume hood, carefully and slowly add phosphorus pentoxide (7.7 g) in portions to methanesulfonic acid (92.3 g, ~62.4 mL) with efficient stirring in a flask equipped with a mechanical stirrer and a calcium chloride drying tube.

-

The addition is exothermic and should be controlled to maintain the temperature below 70°C.

-

After the addition is complete, continue stirring the mixture at room temperature until all the P₂O₅ has dissolved, resulting in a clear, colorless to pale yellow, mobile liquid.

-

The reagent is hygroscopic and should be stored in a tightly sealed container. For optimal reactivity, freshly prepared reagent is recommended.[2]

General Procedure for Friedel-Crafts Acylation

Materials:

-

Carboxylic acid

-

Aromatic substrate

-

Eaton's reagent

-

Ice-water

-

Sodium bicarbonate solution (saturated)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

To a stirred solution of the aromatic substrate in Eaton's reagent at the desired temperature (typically between room temperature and 80°C), add the carboxylic acid portion-wise.

-

Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of ice and water.

-

Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product, which can be further purified by crystallization or column chromatography.

Logical Workflow for Reagent Selection

The decision to use Eaton's reagent over PPA can be guided by several key considerations related to the substrate, desired reaction conditions, and practical laboratory constraints.

References

- 1. Buy Eaton's Reagent (EVT-354210) | 39394-84-8 [evitachem.com]

- 2. Eaton's Reagent | 39394-84-8 | Benchchem [benchchem.com]

- 3. ccsenet.org [ccsenet.org]

- 4. sciencemadness.org [sciencemadness.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Eaton's Reagent: A Comprehensive Technical Guide to its Role in Electrophilic Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eaton's reagent, a solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H), has emerged as a powerful and versatile tool in organic synthesis for promoting electrophilic activation. This technical guide provides an in-depth analysis of its core functionalities, offering a practical resource for researchers in academia and industry. It details the reagent's preparation, mechanism of action, and its significant advantages over traditional Brønsted and Lewis acids, such as polyphosphoric acid (PPA). The guide presents a compilation of quantitative data from the literature in structured tables for straightforward comparison of reaction yields and conditions. Furthermore, it provides detailed experimental protocols for key synthetic transformations and utilizes Graphviz diagrams to visually represent reaction mechanisms and experimental workflows, facilitating a deeper understanding of its application in modern synthetic chemistry.

Introduction: The Advent of Eaton's Reagent

Developed by Philip E. Eaton, the eponymous reagent provides a potent, yet manageable, alternative to conventional acidic catalysts for a variety of organic transformations.[1] Comprising a 7.5-10% (w/w) solution of phosphorus pentoxide in methanesulfonic acid, Eaton's reagent functions as a strong Brønsted-Lewis acid system with exceptional dehydrating properties.[2][3] Its lower viscosity and milder reaction conditions compared to reagents like polyphosphoric acid (PPA) often lead to cleaner reactions, easier product isolation, and improved yields, making it an invaluable asset in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals.[4]

The Core of Electrophilic Activation: Mechanism of Action

The efficacy of Eaton's reagent in promoting electrophilic reactions stems from its ability to generate highly reactive electrophilic intermediates in situ. The synergistic action of methanesulfonic acid, a strong proton source, and phosphorus pentoxide, a powerful dehydrating agent, is key to its function.

In the context of Friedel-Crafts acylation, a cornerstone of C-C bond formation, Eaton's reagent facilitates the generation of acylium ions (R-C≡O⁺) from carboxylic acids. The proposed mechanism involves the following steps:

-

Protonation: The carboxylic acid is first protonated by the highly acidic methanesulfonic acid.

-

Dehydration: The potent dehydrating agent, P₂O₅, then facilitates the removal of a water molecule to form the highly electrophilic acylium ion.

-

Electrophilic Attack: The generated acylium ion is then readily attacked by the nucleophilic aromatic ring.

-

Rearomatization: A subsequent deprotonation step restores the aromaticity of the ring, yielding the acylated product.

Quantitative Data Summary

A significant advantage of Eaton's reagent is its ability to deliver high yields under optimized conditions. The following tables summarize quantitative data from various studies, offering a comparative overview.

Comparison with Polyphosphoric Acid (PPA)

Eaton's reagent consistently demonstrates superior or comparable performance to PPA, with the added benefits of easier handling and milder conditions.

| Reaction Type | Substrate | Product | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Quinolone Synthesis | Aniline Derivative | 4-Quinolone | Eaton's Reagent | 50 | 1 | 97 | [5] |

| Quinolone Synthesis | Aniline Derivative | 4-Quinolone | PPA | >100 | - | 70-75 | [4] |

Table 1: Comparison of Eaton's Reagent and PPA in Quinolone Synthesis.

Synthesis of Xanthones

The synthesis of xanthones via condensation of salicylic acids and phenols is highly influenced by the electronic nature of the substrates.

| Salicylic Acid Derivative | Phenol Derivative | Product | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Salicylic Acid | Phloroglucinol | 1,3-Dihydroxyxanthone | 80 | 1.5 | 67 | [6] |

| 5-Nitrosalicylic Acid | Phloroglucinol | 1,3-Dihydroxy-7-nitroxanthone | 80 | 1.5 | 32 | [6] |

| 5-Bromosalicylic Acid | Phloroglucinol | 7-Bromo-1,3-dihydroxyxanthone | 80 | 1.5 | 17 | [6] |

| Salicylic Acid | 1,3,5-Trimethoxybenzene | 1,3-Dimethoxyxanthone | 80 | 1.5 | 91 | [6] |

Table 2: Yields in the Synthesis of Xanthone Derivatives using Eaton's Reagent.

Detailed Experimental Protocols

The following protocols are provided as a guide for utilizing Eaton's reagent in key synthetic transformations.

Preparation of Eaton's Reagent (7.5 wt %)

This protocol is adapted from a procedure for the synthesis of tetrahydroisoquinoline-3-ones.[3]

Materials:

-

Phosphorus pentoxide (P₂O₅)

-

Methanesulfonic acid (CH₃SO₃H)

Procedure:

-

To a flask containing methanesulfonic acid (100 mL), slowly add phosphorus pentoxide (12 g) in portions under a nitrogen atmosphere.

-

Control the rate of addition to maintain the internal temperature below 25 °C, as the reaction is exothermic.

-

After the addition is complete, stir the solution at ambient temperature for 18 hours.

-

Store the resulting Eaton's reagent in an airtight container under a nitrogen atmosphere. For optimal results, freshly prepared reagent is recommended.[3]

General Procedure for the Synthesis of 4-Quinolones

This high-yielding methodology is applicable to a wide variety of functionalized anilines.[5]

Materials:

-

Aniline derivative (1a)

-

Eaton's reagent

Procedure:

-

Dissolve the aniline derivative (1a) in Eaton's reagent.

-

Heat the mixture to 50 °C for 1 hour.

-

Monitor the reaction for complete conversion.

-

Upon completion, quench the reaction by pouring it into a saturated basic solution.

-

The product precipitates and can be isolated by filtration. This method yielded 97% of the desired 4-quinolone (1b).[5]

Representative Procedure for Xanthone Synthesis

This protocol describes the synthesis of 1,3-dimethoxy-xanthone.[6]

Materials:

-

Salicylic acid

-

1,3,5-Trimethoxybenzene

-

Eaton's reagent

Procedure:

-

In a Schlenk tube under an argon atmosphere, charge salicylic acid (2.07 g, 15.0 mmol, 1.5 equiv) and 1,3,5-trimethoxybenzene (1.68 g, 10.0 mmol, 1.0 equiv).

-

Add Eaton's reagent (10 mL) to the mixture and seal the Schlenk tube.

-

Stir the resulting slurry at 80 °C for 1 hour and 30 minutes.

-

After cooling to approximately 25 °C, pour the reaction mixture into ice.

-

Vigorously stir the resulting slurry for 20 minutes.

-

Collect the precipitate by filtration, wash with water, and dry to yield the product. This procedure resulted in a 91% isolated yield of 1,3-dimethoxyxanthone.[6]

Conclusion

Eaton's reagent stands as a highly effective and practical medium for a wide array of electrophilic activation reactions. Its ease of handling, milder reaction conditions, and often superior yields make it a compelling alternative to traditional acid catalysts. The detailed protocols and compiled quantitative data within this guide are intended to empower researchers to confidently and efficiently employ Eaton's reagent in their synthetic endeavors, accelerating the discovery and development of novel chemical entities. The continued exploration of its applications promises to further solidify its role as an indispensable tool in modern organic synthesis.

References

- 1. "Scope and limitations of the preparation of xanthones using Eaton’s re" by JOHANN BOSSON [journals.tubitak.gov.tr]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Eaton's Reagent | 39394-84-8 | Benchchem [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Scope and limitations of the preparation of xanthones using Eaton’s reagent - PMC [pmc.ncbi.nlm.nih.gov]

Eaton's Reagent: A Technical Guide to its Components and Applications in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Eaton's reagent, a homogenous solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H), has emerged as a powerful and versatile tool in organic synthesis. Developed by Philip E. Eaton, this reagent serves as a potent Brønsted-Lewis acid catalyst and a strong dehydrating agent, offering significant advantages over traditional reagents like polyphosphoric acid (PPA). Its lower viscosity, milder reaction conditions, and often improved yields have made it an invaluable asset in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science research.[1][2][3] This technical guide provides an in-depth exploration of the composition, mechanism of action, and diverse applications of Eaton's reagent, supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

Core Components and Preparation

Eaton's reagent is typically prepared as a 7.5-10% weight by weight (w/w) solution of phosphorus pentoxide in methanesulfonic acid.[4] The preparation involves the careful and portion-wise addition of phosphorus pentoxide to methanesulfonic acid, as the dissolution is exothermic.

Table 1: Composition of Eaton's Reagent

| Component | Chemical Formula | Typical Concentration (wt%) | Role |

| Phosphorus Pentoxide | P₂O₅ | 7.5 - 10 | Dehydrating agent, Lewis acid precursor |

| Methanesulfonic Acid | CH₃SO₃H | 90 - 92.5 | Solvent, Brønsted acid |

Advantages Over Polyphosphoric Acid (PPA)

The primary impetus for the development of Eaton's reagent was to create a more user-friendly alternative to the highly viscous and often difficult-to-handle polyphosphoric acid.

Table 2: Comparison of Eaton's Reagent and Polyphosphoric Acid (PPA)

| Feature | Eaton's Reagent | Polyphosphoric Acid (PPA) |

| Viscosity | Low, mobile liquid | High, often syrupy or glassy |

| Handling | Easy to stir and transfer | Difficult to handle and mix |

| Reaction Temperature | Generally milder (e.g., 80-140°C) | Often requires high temperatures (>150°C) |

| Work-up | Simpler, often involving quenching with water/ice | More complex due to high viscosity |

| Yields | Often higher due to fewer side reactions | Can be lower due to side reactions at high temperatures |

Mechanism of Action: The Generation of Acylium Ions

The efficacy of Eaton's reagent in a wide array of chemical transformations stems from its ability to generate highly reactive electrophilic species, most notably acylium ions (R-C≡O⁺), in situ from carboxylic acids. This is central to its application in Friedel-Crafts acylation and related cyclization reactions.[5][6]

The reaction begins with the protonation of the carboxylic acid by the strongly acidic methanesulfonic acid. Subsequently, the phosphorus pentoxide acts as a powerful dehydrating agent, removing a molecule of water to form the linear and highly electrophilic acylium ion. This ion can then be attacked by a nucleophile, such as an aromatic ring, to form a new carbon-carbon bond.

Applications in Organic Synthesis

Eaton's reagent has found widespread application in a variety of synthetic transformations, leading to the efficient construction of diverse molecular architectures.

Friedel-Crafts Acylation and Related Reactions

One of the most prominent uses of Eaton's reagent is in Friedel-Crafts acylation reactions, providing a milder alternative to the traditional AlCl₃-catalyzed process.[5] It is particularly effective for intramolecular acylations, leading to the formation of cyclic ketones.

Synthesis of Heterocycles

Eaton's reagent is exceptionally well-suited for the synthesis of various heterocyclic compounds, which are prevalent in pharmaceuticals and natural products.

1. Synthesis of Xanthones:

Xanthones, a class of oxygen-containing heterocycles with diverse biological activities, can be synthesized via the condensation of a salicylic acid derivative with a phenol. Eaton's reagent promotes this reaction by facilitating the formation of an acylium ion from the salicylic acid, which then undergoes a Friedel-Crafts reaction with the phenol.[7]

Table 3: Synthesis of Xanthone Derivatives using Eaton's Reagent

| Salicylic Acid Derivative | Phenol Derivative | Product | Reaction Conditions | Yield (%) |

| Salicylic Acid | Phloroglucinol | 1,3-Dihydroxyxanthone | 80°C, 1.5 h | 67 |

| 4-Hydroxysalicylic Acid | Resorcinol | 3,6-Dihydroxyxanthone (via benzophenone intermediate) | 80°C, 40 min | - |

2. Synthesis of 4-Quinolones:

The 4-quinolone scaffold is a core component of many antibacterial agents. Eaton's reagent facilitates the efficient cycloacylation of aniline derivatives to yield 4-quinolones under milder conditions than traditional thermal methods.[2][8]

Table 4: Synthesis of 4-Quinolones using Eaton's Reagent

| Substrate | Product | Reaction Conditions | Yield (%) |

| Enamine diester | 4-Quinolone derivative | 50°C | ≥98% conversion, 97% isolated yield |

| Functionalized anilines | Various 4-quinolones | Mild conditions | High yields |

3. Synthesis of Tetrahydroisoquinoline-3-ones:

The tetrahydroisoquinoline framework is present in numerous pharmacologically active molecules. Eaton's reagent is used for the cyclization of phenylacetamide derivatives with formaldehyde (or paraformaldehyde) to produce tetrahydroisoquinoline-3-ones, avoiding the high temperatures and viscosity issues associated with PPA.[4]

Table 5: Synthesis of Tetrahydroisoquinoline-3-ones using Eaton's Reagent

| Substrate | Product | Reaction Conditions | Yield (%) |

| 2-(4-Chlorophenyl)-N-methylacetamide | 7-Chloro-2-methyl-1,4-dihydro-2H-isoquinolin-3-one | 80°C, 2 h | Not specified, but described as "excellent" |

| N-Methyl phenylacetamide analogues | Corresponding tetrahydroisoquinoline-2-ones | 80°C, 1 h | Good to excellent |

Experimental Protocols

Protocol 1: Preparation of Eaton's Reagent (7.5 wt%)[4]

Materials:

-

Phosphorus pentoxide (P₂O₅)

-

Methanesulfonic acid (CH₃SO₃H)

Procedure:

-

In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add methanesulfonic acid.

-

Cool the methanesulfonic acid in an ice bath.

-

Slowly and in small portions, add phosphorus pentoxide to the stirred methanesulfonic acid. The addition is exothermic and the temperature should be maintained below 25°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 18 hours to ensure complete dissolution.

-

Store the resulting Eaton's reagent in an airtight container under an inert atmosphere.

Protocol 2: Synthesis of 1,3-Dimethoxyxanthone[7]

Materials:

-

Salicylic acid

-

1,3,5-Trimethoxybenzene

-

Eaton's reagent

-

Ice

Procedure:

-

To a Schlenk tube under an argon atmosphere, add salicylic acid (1.5 equivalents) and 1,3,5-trimethoxybenzene (1.0 equivalent).

-

Add Eaton's reagent to the mixture and seal the Schlenk tube.

-

Stir the resulting slurry at 80°C for 1.5 hours.

-

Cool the reaction mixture to room temperature.

-

Pour the reaction mixture onto crushed ice, resulting in the precipitation of the product.

-

Stir the slurry vigorously for 20 minutes.

-

Collect the precipitate by filtration, wash with water, and dry to obtain the crude product.

-

Purify the crude product by trituration with a pentane/diethyl ether mixture.

Conclusion

Eaton's reagent has firmly established itself as a cornerstone of modern organic synthesis. Its advantageous physical properties and potent reactivity have enabled the development of efficient and scalable routes to a vast array of complex molecules. For researchers and professionals in drug development and materials science, a thorough understanding of the components, mechanism, and applications of Eaton's reagent is crucial for the design and execution of innovative synthetic strategies. The data and protocols presented in this guide offer a comprehensive resource for harnessing the full potential of this remarkable reagent.

References

- 1. byjus.com [byjus.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. Scope and limitations of the preparation of xanthones using Eaton’s reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A mild and efficient synthesis of 4-quinolones and quinolone heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

Eaton's Reagent in Solvent-Free Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of Eaton's reagent in solvent-free organic synthesis. Eaton's reagent, a solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H), has emerged as a powerful and versatile tool for a variety of organic transformations. Its use in solvent-free conditions aligns with the principles of green chemistry by reducing volatile organic compound (VOC) emissions, simplifying reaction work-ups, and often leading to improved reaction rates and yields. This guide details key applications, provides experimental protocols for selected reactions, and presents quantitative data in a structured format for easy comparison.

Introduction to Eaton's Reagent

Eaton's reagent is a strong Brønsted and Lewis acid system that acts as a potent dehydrating and condensing agent.[1] It is typically prepared as a 7-10% (w/w) solution of phosphorus pentoxide in methanesulfonic acid.[2] The reagent's high acidity and dehydrating power make it an effective promoter for a range of acid-catalyzed reactions, often providing milder reaction conditions and higher yields compared to traditional reagents like polyphosphoric acid (PPA) or strong mineral acids.[1] Its liquid form at room temperature and lower viscosity compared to PPA make it easier to handle in a laboratory setting.[2]

The preparation of Eaton's reagent is a straightforward process. A typical procedure involves the slow addition of phosphorus pentoxide to methanesulfonic acid under controlled temperature conditions.

Experimental Protocol: Preparation of Eaton's Reagent

Materials:

-

Phosphorus pentoxide (P₂O₅)

-

Methanesulfonic acid (CH₃SO₃H)

Procedure:

-

In a flask equipped with a mechanical stirrer, add methanesulfonic acid.

-

Slowly and portion-wise, add phosphorus pentoxide to the methanesulfonic acid while stirring. The addition should be controlled to manage the exothermic reaction, maintaining the temperature below a designated threshold (e.g., <25 °C or 50 °C depending on the scale and cooling capacity).[2]

-

Continue stirring the mixture at room temperature or slightly elevated temperature (e.g., 50 °C) until all the phosphorus pentoxide has dissolved completely.[2]

-

The resulting clear solution is Eaton's reagent and can be stored in a sealed container for later use.

Applications in Solvent-Free Synthesis

Eaton's reagent has proven to be highly effective in a variety of solvent-free synthetic transformations. By acting as both the catalyst and the reaction medium, it eliminates the need for additional organic solvents. Key applications include the synthesis of various heterocyclic compounds, Friedel-Crafts acylations, and Beckmann rearrangements.

Synthesis of Quinolines (Friedländer Annulation)

Eaton's reagent catalyzes the Friedländer annulation, a condensation reaction between an o-aminoarylketone and a compound containing an α-methylene group adjacent to a carbonyl, to produce substituted quinolines. The solvent-free conditions often lead to high yields and simplified purification.[3]

Quantitative Data: Solvent-Free Synthesis of 2-Acetyl-4-phenylquinolines [3]

| Entry | R¹ | R² | R³ | Yield (%) |

| 1 | H | H | H | 96 |

| 2 | Cl | H | H | 95 |

| 3 | Cl | Cl | H | 93 |

| 4 | Cl | F | H | 90 |

| 5 | NO₂ | H | H | 89 |

| 6 | NO₂ | Cl | H | 87 |

| 7 | NO₂ | F | H | 85 |

| 8 | Br | F | H | 91 |

| 9 | H | H | F | 93 |

| 10 | H | H | Br | 93 |

| 11 | H | H | Cl | 95 |

Reaction Conditions: o-aminoarylketone and butan-2,3-dione heated at 90°C in the presence of freshly prepared Eaton's reagent.

Experimental Protocol: General Procedure for the Synthesis of 2-Acetyl-4-phenylquinolines [3]

Materials:

-

Substituted o-aminobenzophenone

-

Butan-2,3-dione

-

Eaton's reagent

Procedure:

-

In a reaction vessel, combine the substituted o-aminobenzophenone and butan-2,3-dione.

-

Add freshly prepared Eaton's reagent to the mixture.

-

Heat the reaction mixture to 90 °C and stir until the reaction is complete (monitored by TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker containing crushed ice and water.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

-

The precipitated product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Logical Relationship: Friedländer Annulation for Quinoline Synthesis

Caption: Friedländer synthesis of quinolines using Eaton's reagent.

Synthesis of Xanthones

Eaton's reagent is highly effective for the synthesis of xanthones through the condensation of salicylic acid derivatives with phenols. The reaction proceeds via a Friedel-Crafts acylation followed by an intramolecular cyclization.

Quantitative Data: Solvent-Free Synthesis of 1,3-Disubstituted Xanthones [4]

| Entry | Salicylic Acid Derivative | Phenol Derivative | Product | Yield (%) |

| 1 | Salicylic acid | Phloroglucinol | 1,3-Dihydroxyxanthone | 67 |

| 2 | 5-Nitrosalicylic acid | Phloroglucinol | 1,3-Dihydroxy-7-nitroxanthone | 32 |

| 3 | Salicylic acid | 1,3,5-Trimethoxybenzene | 1,3-Dimethoxyxanthone | 91 |

| 4 | 3-Hydroxy-2-naphthoic acid | 1,3,5-Trimethoxybenzene | 1,3-Dimethoxy-benzoxanthone | 82 |

Reaction Conditions: Reactants heated at 80°C in Eaton's reagent for 1.5 hours.

Experimental Protocol: Synthesis of 1,3-Dimethoxyxanthone [4]

Materials:

-

Salicylic acid (2.07 g, 15.0 mmol)

-

1,3,5-Trimethoxybenzene (1.68 g, 10.0 mmol)

-

Eaton's reagent (10 mL)

Procedure:

-

Charge a Schlenk tube with salicylic acid and 1,3,5-trimethoxybenzene under an inert atmosphere (e.g., Argon).

-

Add Eaton's reagent to the mixture and seal the Schlenk tube.

-

Stir the resulting slurry at 80 °C for 1 hour and 30 minutes. The reaction mixture will turn into a dark brown solution.

-

After cooling to approximately 25 °C, pour the reaction mixture into ice. A pale pinkish slurry will form.

-

Vigorously stir this mixture for 20 minutes.

-

Collect the precipitate by filtration.

-

Wash the solid with water and then with a saturated solution of sodium bicarbonate.

-

Dry the crude product to obtain 1,3-dimethoxyxanthone. Further purification can be done by recrystallization if necessary.

Reaction Pathway: Synthesis of Xanthones

Caption: Mechanism for xanthone synthesis via Eaton's reagent.

Synthesis of NH-Sulfoximines

Eaton's reagent, in combination with sodium azide, provides a metal-free and efficient method for the synthesis of NH-sulfoximines from the corresponding sulfoxides. The reaction proceeds rapidly under mild heating in the absence of a solvent.[5]

Quantitative Data: Solvent-Free Synthesis of NH-Sulfoximines [5]

| Substrate (Sulfoxide) | Product (NH-Sulfoximine) | Yield (%) |

| Alkyl/Aryl/Heteroaryl Sulfoxides | Corresponding NH-Sulfoximines | 52-92 |

Reaction Conditions: Sulfoxide, sodium azide, and Eaton's reagent heated at 50°C for 0.5 hours.

Experimental Protocol: General Procedure for the Synthesis of NH-Sulfoximines [5]

Materials:

-

Substituted sulfoxide

-

Sodium azide (NaN₃)

-

Eaton's reagent

Procedure:

-

In a reaction vessel, combine the substituted sulfoxide and sodium azide.

-

Carefully add Eaton's reagent to the mixture.

-

Heat the reaction mixture to 50 °C and maintain for 30 minutes.

-

After completion, cool the reaction to room temperature.

-

Quench the reaction by carefully adding water or a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acidic reagent.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization as needed.

Experimental Workflow: NH-Sulfoximine Synthesis

Caption: Workflow for the solvent-free synthesis of NH-sulfoximines.

Friedel-Crafts Acylation

Eaton's reagent is an effective promoter of Friedel-Crafts acylation reactions, allowing for the formation of aryl ketones from aromatic compounds and acylating agents under solvent-free conditions.[1] The reagent activates the acylating agent, typically a carboxylic acid or its derivative, to generate a highly electrophilic acylium ion.

Conceptual Pathway: Friedel-Crafts Acylation

Caption: Mechanism of Eaton's reagent-catalyzed Friedel-Crafts acylation.

Beckmann Rearrangement

The Beckmann rearrangement, the conversion of an oxime to an amide, can be facilitated by Eaton's reagent under solvent-free conditions.[1] The acidic nature of the reagent promotes the rearrangement of the oxime intermediate.

Detailed solvent-free experimental protocols using Eaton's reagent for the Beckmann rearrangement are not extensively documented in the available literature. However, the general procedure would involve the treatment of a ketoxime with Eaton's reagent under thermal conditions.

Conceptual Pathway: Beckmann Rearrangement

Caption: Mechanism of the Beckmann rearrangement using Eaton's reagent.

Conclusion

Eaton's reagent is a highly effective and versatile reagent for promoting a range of organic transformations under solvent-free conditions. Its application in the synthesis of quinolines, xanthones, NH-sulfoximines, and other key chemical scaffolds demonstrates its utility in developing more sustainable and efficient synthetic methodologies. The solvent-free approach offers significant advantages in terms of reduced environmental impact, simplified procedures, and often improved reaction outcomes. This guide provides a foundation for researchers and drug development professionals to explore and implement Eaton's reagent in their synthetic endeavors. Further research into the expanded scope of solvent-free reactions with this reagent is warranted and holds considerable promise for the future of green chemistry.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 5. Solvent‐Free Synthesis of New Quinoline Derivatives <i>via</i> Eaton's Reagent Catalysed Friedländer Synthesis [ouci.dntb.gov.ua]

Initial Considerations for Using Eaton's Reagent in Novel Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eaton's reagent, a solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H), is a powerful and versatile superacid catalyst and dehydrating agent in organic synthesis.[1][2] Historically developed as a less viscous and more manageable alternative to polyphosphoric acid (PPA), it has proven highly effective in promoting a wide range of chemical transformations, including Friedel-Crafts reactions, intramolecular cyclizations, and condensations.[3] Its advantages, such as enhanced reactivity, milder reaction conditions, and often higher yields, make it an invaluable tool in the synthesis of complex organic molecules, particularly heterocyclic scaffolds relevant to pharmaceutical and materials science research.[1][4] This guide provides an in-depth overview of the initial considerations for employing Eaton's reagent in novel synthetic applications, focusing on quantitative data, detailed experimental protocols, and key mechanistic pathways.

Core Properties and Preparation

Eaton's reagent is typically prepared as a 7.5-10% (w/w) solution of phosphorus pentoxide in methanesulfonic acid.[2] The combination of a powerful Lewis acid and dehydrating agent (P₂O₅) with a non-oxidizing strong Brønsted acid (CH₃SO₃H) creates a potent medium for promoting reactions that proceed via electrophilic activation.

Key Properties:

-

Appearance: A free-flowing, viscous liquid.[3]

-

Acidity: A superacidic medium that can readily protonate weak bases and generate highly reactive electrophiles, such as acylium ions from carboxylic acids.[5]

-

Handling: Less viscous than PPA, allowing for easier stirring and handling of reaction mixtures.[3]

Preparation (In-house): A common protocol for preparing a ~7.5 wt% solution involves the slow, portion-wise addition of phosphorus pentoxide (12 g) to methanesulfonic acid (100 mL) at a temperature below 25 °C to control the initial exotherm. The mixture is then stirred at ambient temperature for several hours (e.g., 18 hours) to ensure complete dissolution, and stored under an inert atmosphere (e.g., nitrogen).[6] For many applications, commercially available reagent can be used directly.[6]

Safety and Handling Considerations

Eaton's reagent is highly corrosive and moisture-sensitive. It can cause severe skin burns and eye damage and is harmful if swallowed or inhaled.[7] It reacts violently with water in a highly exothermic manner.

Mandatory Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood.

-

Handling: Use glass or Teflon-lined equipment. Avoid contact with metals, as it can be corrosive.

-

Quenching: Reactions should be quenched carefully by slowly pouring the reaction mixture onto crushed ice or into a cold, saturated aqueous solution of a base like sodium bicarbonate. This process is highly exothermic and should be performed with caution.[7]

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place away from water and incompatible materials such as bases and strong oxidizing agents.

Application in Novel Heterocyclic Synthesis

Eaton's reagent is particularly effective for constructing heterocyclic cores, which are prevalent in pharmaceuticals. Its ability to facilitate intramolecular cyclization reactions under relatively mild conditions makes it a strategic choice for novel drug scaffold synthesis.

Synthesis of Tetrahydroisoquinoline-3-ones

A novel application of Eaton's reagent is in the Pictet-Spengler type cyclization of N-acyl-phenylacetamides with an electrophile like paraformaldehyde to yield tetrahydroisoquinoline-3-ones, which are important structural motifs in medicinal chemistry.[6]

| Entry | Phenylacetamide Substituent | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | 4-Chloro | 7-Chloro-2-methyl-1,4-dihydro-2H-isoquinolin-3-one | 2 | 80 | 99 |

| 2 | 4-Fluoro | 7-Fluoro-2-methyl-1,4-dihydro-2H-isoquinolin-3-one | 2 | 80 | 94 |

| 3 | 4-Bromo | 7-Bromo-2-methyl-1,4-dihydro-2H-isoquinolin-3-one | 2 | 80 | 97 |

| 4 | 4-Methoxy | 7-Methoxy-2-methyl-1,4-dihydro-2H-isoquinolin-3-one | 2 | 80 | 95 |

| 5 | 3-Chloro | 6-Chloro- & 8-Chloro- (2:1 mixture) | 2 | 80 | 96 |

Data sourced from Organic Syntheses Procedure.[6]

A representative procedure for the synthesis of 7-Chloro-2-methyl-1,4-dihydro-2H-isoquinolin-3-one.[6]

-

Setup: A three-necked, 500-mL round-bottomed flask is equipped with a magnetic stir bar, a temperature probe, and a reflux condenser under a nitrogen atmosphere.

-

Charging Reagents: The flask is charged with Eaton's reagent (50 mL). 2-(4-Chlorophenyl)-N-methylacetamide (10.0 g, 54.5 mmol) is added in portions, noting a slight exotherm. Paraformaldehyde (1.98 g, 65.3 mmol, 1.2 equiv) is then added.

-

Reaction: The reaction mixture is heated to 80 °C with a heating mantle for 2 hours. The reaction progress can be monitored by HPLC.

-

Workup: After completion, the reaction mixture is cooled to room temperature and slowly poured into a flask containing crushed ice (150 g) and water (50 mL). Isopropyl acetate (IPAc, 50 mL) is added, and the mixture is cooled in an ice bath.

-

Neutralization: The pH of the mixture is carefully adjusted to 8-8.5 using 19 M NaOH solution while maintaining the internal temperature below 25 °C.

-

Extraction and Isolation: The resulting solid precipitate is filtered. The filtrate is transferred to a separatory funnel, the phases are separated, and the aqueous phase is extracted with additional IPAc. The combined organic phases are washed, dried, and concentrated under reduced pressure to yield the final product.

Caption: Pictet-Spengler type reaction mechanism.

Synthesis of Xanthones

Eaton's reagent efficiently catalyzes the condensation of salicylic acids with electron-rich phenols to produce xanthones, a class of compounds with significant biological activities. The reaction proceeds via a Friedel-Crafts acylation followed by an intramolecular cyclization/dehydration.

| Entry | Salicylic Acid Derivative | Phenol Derivative | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Salicylic acid | Phloroglucinol | 80 | 1.5 | 67 |

| 2 | 4-Nitrosalicylic acid | Phloroglucinol | 80 | 1.5 | 89 |

| 3 | Salicylic acid | 1,3,5-Trimethoxybenzene | 80 | 1.5 | 91 |

| 4 | 3-Hydroxy-2-naphthoic acid | 1,3,5-Trimethoxybenzene | 80 | 1.5 | 82 |

| 5 | Salicylic acid | Resorcinol | 80 | 1.5 | 0 (Benzophenone intermediate isolated) |

Data sourced from Molecules 2024, 29(3), 698.[5] Note: The success of this reaction is highly dependent on the electron-richness of the phenol substrate. Less electron-rich phenols like resorcinol may only yield the intermediate benzophenone, which requires a separate step for cyclization.[5][8]

A representative procedure for the synthesis of 1,3-Dimethoxyxanthone.[5]

-

Setup: Salicylic acid (2.07 g, 15.0 mmol, 1.5 equiv) and 1,3,5-trimethoxybenzene (1.68 g, 10.0 mmol, 1.0 equiv) are charged in a Schlenk tube under an argon atmosphere.

-

Reagent Addition: Eaton's reagent (10 mL) is added to the mixture, and the Schlenk tube is sealed.

-

Reaction: The resulting slurry is stirred at 80 °C for 1.5 hours, yielding a dark brown solution.

-

Workup: After cooling to room temperature, the reaction mixture is poured into ice, resulting in a slurry that is vigorously stirred for 20 minutes.

-

Isolation: The precipitate is collected by filtration, triturated with water, and dried to afford the crude product, which can be further purified if necessary.

Synthesis of 3-Benzazepinones

A novel and rapid synthesis of 3-benzazepinones can be achieved by the intramolecular Friedel-Crafts cyclization of substituted phenylacetamide analogues using Eaton's reagent under solvent-free, room temperature conditions.[7][9]

| Entry | Phenylacetamide Substituent | Reaction Time (min) | Yield (%) |

| 1 | H | 6-8 | 90 |

| 2 | 7-Cl | 10-15 | 93 |

| 3 | 7,8-Dichloro | 10-15 | 93 |

| 4 | 7-Br | 10-15 | 89 |

| 5 | 7,8-Dimethoxy | 10-15 | 85 |

Data sourced from European Journal of Chemistry 2016, 7(4), 391-396.[7][10]

A general procedure for the synthesis of 3-benzazepinones.[7]

-

Setup: In a round-bottomed flask, the substituted phenylacetamide analogue (e.g., 1 g, 0.39 mmol) is taken.

-

Reagent Addition: Eaton's reagent (1.5 mmol) is added.

-

Reaction: The mixture is stirred at room temperature for approximately 10-15 minutes. Reaction completion can be monitored by TLC.

-

Workup: The reaction mixture is slowly added to a cold, saturated solution of sodium bicarbonate.

-

Isolation: The precipitated product is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product.

Mechanistic Considerations & Workflow

The efficacy of Eaton's reagent stems from its dual function as a Brønsted/Lewis acid and a potent dehydrating agent. This allows it to activate substrates towards electrophilic attack and drive reactions to completion by removing water.

General Mechanistic Pathway for Acylation/Cyclization

Caption: General mechanism for Eaton's reagent-mediated reactions.

General Experimental Workflow

Caption: A typical experimental workflow for using Eaton's reagent.

Conclusion

Eaton's reagent is a highly effective, convenient, and powerful medium for promoting challenging chemical transformations, particularly in the synthesis of novel heterocyclic systems of interest to the pharmaceutical industry. Its ability to facilitate reactions under milder conditions and with greater efficiency than traditional reagents like PPA makes it an essential tool for modern synthetic chemists. By understanding its core properties, adhering to strict safety protocols, and leveraging its reactivity, researchers can unlock new synthetic pathways for the development of innovative molecules. The protocols and data presented herein provide a solid foundation for exploring the vast potential of Eaton's reagent in novel chemical reactions.

References

- 1. researchgate.net [researchgate.net]

- 2. Eaton's reagent - Wikipedia [en.wikipedia.org]

- 3. Buy Eaton's Reagent (EVT-354210) | 39394-84-8 [evitachem.com]

- 4. researchgate.net [researchgate.net]

- 5. Scope and limitations of the preparation of xanthones using Eaton’s reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. "Scope and limitations of the preparation of xanthones using Eaton’s re" by JOHANN BOSSON [journals.tubitak.gov.tr]

- 9. Eaton’s reagent catalysed alacritous synthesis of 3-benzazepinones | European Journal of Chemistry [eurjchem.com]

- 10. scispace.com [scispace.com]

Methodological & Application

Application Notes and Protocols: Friedel-Crafts Acylation Utilizing Eaton's Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the production of aromatic ketones, which are pivotal intermediates in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][2][3] Traditional protocols often rely on stoichiometric amounts of Lewis acids like aluminum chloride, which can lead to harsh reaction conditions, significant waste generation, and difficulties in workup.[2][4] Eaton's reagent, a solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (MSA), has emerged as a powerful and versatile alternative, offering milder reaction conditions, improved yields, and simplified product isolation.[1][5] This reagent acts as both a strong Brønsted acid and a potent dehydrating agent, facilitating the generation of the requisite acylium ion electrophile from carboxylic acids or their derivatives.[5]

These application notes provide a comprehensive overview and detailed protocols for conducting Friedel-Crafts acylation reactions using Eaton's reagent, tailored for professionals in research and drug development.

Advantages of Eaton's Reagent in Friedel-Crafts Acylation

Eaton's reagent presents several distinct advantages over conventional Lewis acid catalysts:

-

Milder Reaction Conditions: Reactions can often be conducted at lower temperatures, sometimes even at room temperature, minimizing thermal degradation of sensitive substrates.[5]

-

Higher Yields: Many reactions proceed with high efficiency, providing excellent yields of the desired acylated products.[1][6]

-

Simplified Workup: The workup procedure is often straightforward, typically involving quenching the reaction mixture with water or an aqueous base, followed by extraction or filtration of the product.[7]

-

Reduced Waste: By avoiding the use of metal-based Lewis acids, Eaton's reagent offers a "greener" approach with less hazardous waste streams.[8]

-

Versatility: It is effective for both intermolecular and intramolecular Friedel-Crafts acylations, and is particularly well-suited for the acylation of electron-rich aromatic systems such as phenols and anilines.[5][9]

Data Presentation: Substrate Scope and Yields

The efficacy of Eaton's reagent in Friedel-Crafts acylation is demonstrated across a range of substrates. The following tables summarize representative examples with their corresponding reaction conditions and yields.

Table 1: Intramolecular Friedel-Crafts Acylation (Cyclization of Phenyl Acetamides) [7]

| Substrate (Phenyl Acetamide Derivative) | Product (Tetrahydroisoquinolin-3-one) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |

| 2-(4-Chlorophenyl)-N-methylacetamide | 7-Chloro-2-methyl-1,4-dihydro-2H-isoquinolin-3-one | 80 | 2 | >99 |

| 2-(4-Fluorophenyl)-N-methylacetamide | 7-Fluoro-2-methyl-1,4-dihydro-2H-isoquinolin-3-one | 80 | 2 | 93 |

| 2-(4-Bromophenyl)-N-methylacetamide | 7-Bromo-2-methyl-1,4-dihydro-2H-isoquinolin-3-one | 80 | 2 | 98 |

| 2-(4-Methoxyphenyl)-N-methylacetamide | 7-Methoxy-2-methyl-1,4-dihydro-2H-isoquinolin-3-one | 80 | 2 | 92 |

| N-Methyl-2-phenylacetamide | 2-Methyl-1,4-dihydro-2H-isoquinolin-3-one | 80 | 2 | 85 |

Table 2: Synthesis of Xanthones and Benzophenones

| Aromatic Substrate | Carboxylic Acid | Product | Reaction Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 1,3,5-Trimethoxybenzene | Salicylic acid | 1,3-Dimethoxy-xanthone | 80 | 1.5 h | 85 | [10] |

| Phloroglucinol | Salicylic acid | 1,3-Dihydroxyxanthone | 80 | 1.5 h | 67 | [10] |

| 1,3-Dimethoxybenzene | 4-Hydroxysalicylic acid | 3-Methoxy-6-hydroxyxanthone | 80 | Not Specified | 56 (2 steps) | [10] |

Table 3: Synthesis of 4-Quinolones [6]

| Aniline Derivative | Acylating Agent (Internal) | Product (4-Quinolone) | Reaction Temperature (°C) | Yield (%) |

| Ethyl 3-anilinoacrylate | - | 4-Hydroxyquinolin-2(1H)-one | 50 | 95 |

| Ethyl 3-(4-methoxyanilino)acrylate | - | 6-Methoxy-4-hydroxyquinolin-2(1H)-one | 50 | 92 |

| Ethyl 3-(4-chloroanilino)acrylate | - | 6-Chloro-4-hydroxyquinolin-2(1H)-one | 50 | 96 |

Experimental Protocols

The following is a general protocol for a Friedel-Crafts acylation reaction using Eaton's reagent, based on a literature procedure for intramolecular cyclization.[7] Researchers should adapt this protocol based on the specific substrates and scale of their reaction.

Materials:

-

Eaton's reagent (typically 7.5-7.7 wt% P₂O₅ in methanesulfonic acid)[7]

-

Aromatic substrate

-

Carboxylic acid or its derivative (for intermolecular reactions)

-

Anhydrous solvent (if required)

-

Round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet

-

Heating mantle or oil bath

-

Ice bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup:

-

Set up a dry, three-necked round-bottomed flask equipped with a magnetic stir bar, a temperature probe, an addition funnel (if needed), and a reflux condenser under a nitrogen atmosphere.

-